

Lack of Cross-Resistance Between Amphotericin B and Echinocandins: A Comparative Guide

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A comprehensive analysis of experimental data reveals a lack of cross-resistance between the polyene antifungal Amphotericin B and the echinocandin class of drugs. This guide provides a detailed comparison of their in vitro activities against various fungal pathogens, outlines the molecular basis of their distinct resistance mechanisms, and details the experimental protocols used to generate the supporting data.

The distinct mechanisms of action of Amphotericin B and echinocandins, targeting the cell membrane and cell wall respectively, are the primary reason for the absence of cross-resistance. Amphotericin B binds to ergosterol, a key component of the fungal cell membrane, leading to pore formation and cell leakage. In contrast, echinocandins inhibit the synthesis of β -(1,3)-D-glucan, an essential polymer of the fungal cell wall, thereby compromising its structural integrity. This fundamental difference in their molecular targets means that a mutation conferring resistance to one class of drug does not typically affect the susceptibility to the other.

Quantitative Susceptibility Data

The following tables summarize the minimum inhibitory concentration (MIC) data from various studies, illustrating the susceptibility profiles of fungal isolates to Amphotericin B and echinocandins. The data consistently show that resistance to one agent does not predict resistance to the other.



Table 1: Stepwise Emergence of Echinocandin and Amphotericin B Resistance in Candida albicans

This table presents data from a study by Jensen et al. (2015), which tracked the development of multidrug resistance in sequential clinical isolates of Candida albicans from a single patient. The data clearly demonstrates that the development of echinocandin resistance did not confer resistance to Amphotericin B, and subsequent Amphotericin B resistance was an independent event.

Isolate	Phenotype	Anidulafun gin MIC (mg/L)	Caspofungi n MIC (mg/L)	Amphoteric in B Etest MIC (mg/L)	Relevant Mutations
P-1/P-2	Susceptible	0.03	0.06	0.25	None
P-6/P-7	Pan-azole & Echinocandin Resistant	>8	2	0.38	FKS1 (S645P)
P-8/P-9	Multidrug Resistant	>8	4	>32	FKS1 (S645P), ERG2 (F105SfsX23)

Data sourced from Jensen et al., 2015.[1][2][3]

Table 2: Comparative In Vitro Activity of Amphotericin B and Echinocandins Against Various Candida Species

This table compiles MIC data from multiple studies, showcasing the general susceptibility patterns of different Candida species. It is important to note that while some species may exhibit higher intrinsic MICs to one class of drug, this does not correlate with acquired resistance to the other.



Fungal Species	Drug	MIC Range (mg/L)	MIC50 (mg/L)	MIC90 (mg/L)
Candida albicans	Amphotericin B	0.12 - 2	0.5	1
Anidulafungin	≤0.015 - 0.25	0.03	0.06	
Caspofungin	≤0.015 - 0.5	0.06	0.12	
Micafungin	≤0.015 - 0.12	0.015	0.03	_
Candida glabrata	Amphotericin B	0.12 - 4	0.5	1
Anidulafungin	≤0.015 - 0.5	0.03	0.06	
Caspofungin	≤0.015 - 1	0.06	0.12	_
Micafungin	≤0.015 - 0.25	0.015	0.03	_
Candida parapsilosis	Amphotericin B	0.12 - 2	0.5	1
Anidulafungin	0.12 - 4	1	2	
Caspofungin	0.06 - 4	0.5	1	_
Micafungin	0.06 - 4	0.5	1	

Note: MIC values can vary between studies and testing methodologies. The data presented here is a representative summary.

Table 3: In Vitro Activity of Amphotericin B and Echinocandins Against Aspergillus Species

This table shows the minimum effective concentration (MEC) for echinocandins and MIC for Amphotericin B against various Aspergillus species.



Fungal Species	Drug	MEC/MIC Range (mg/L)	MEC/MIC50 (mg/L)	MEC/MIC90 (mg/L)
Aspergillus fumigatus	Amphotericin B	0.25 - 4	1	2
Anidulafungin	≤0.015 - 0.06	0.015	0.03	
Caspofungin	0.03 - 0.25	0.06	0.12	_
Micafungin	≤0.015 - 0.03	0.015	0.015	_
Aspergillus flavus	Amphotericin B	0.5 - 4	1	2
Anidulafungin	≤0.015 - 0.06	0.015	0.03	
Caspofungin	0.03 - 0.25	0.06	0.12	_
Micafungin	≤0.015 - 0.03	0.015	0.015	_
Aspergillus terreus	Amphotericin B	0.5 - >16	2	8
Anidulafungin	≤0.015 - 0.06	0.03	0.06	
Caspofungin	0.06 - 0.5	0.12	0.25	
Micafungin	≤0.015 - 0.06	0.015	0.03	

Note: For echinocandins against molds, the endpoint is read as the Minimum Effective Concentration (MEC), which is the lowest drug concentration that leads to the growth of small, rounded, compact hyphal forms as compared to the growth control. For Amphotericin B, the standard Minimum Inhibitory Concentration (MIC) endpoint of no visible growth is used.

Experimental Protocols

The quantitative data presented in this guide were primarily generated using standardized antifungal susceptibility testing methods from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI).



Broth Microdilution Method (CLSI M27-A3 / EUCAST EDef 7.3.2)

This is the reference method for antifungal susceptibility testing of yeasts.

- Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours. Colonies are then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 103 to 2.5 x 103 CFU/mL.
- Antifungal Agent Preparation: The antifungal agents are serially diluted in RPMI 1640 medium in 96-well microtiter plates.
- Incubation: The inoculated microtiter plates are incubated at 35°C for 24-48 hours.
- Endpoint Determination:
 - For Amphotericin B: The MIC is the lowest concentration of the drug that causes a complete inhibition of visible growth.
 - For Echinocandins: The MIC is the lowest concentration that produces a significant diminution of growth (typically a 50% reduction) compared to the growth control.

Broth Microdilution Method for Filamentous Fungi (CLSI M38-A2 / EUCAST EDef 9.3.2)

This method is adapted for testing molds like Aspergillus spp.

- Inoculum Preparation: Conidia are harvested from mature cultures and suspended in a sterile saline solution containing a wetting agent (e.g., Tween 80). The conidial suspension is adjusted to a specific concentration, typically 0.4 x 104 to 5 x 104 CFU/mL, in RPMI 1640 medium.
- Antifungal Agent Preparation and Incubation: These steps are similar to the yeast protocol, with incubation at 35°C for 48-72 hours.



- Endpoint Determination:
 - For Amphotericin B: The MIC is the lowest concentration with no visible growth.
 - For Echinocandins: The endpoint is the Minimum Effective Concentration (MEC), defined as the lowest drug concentration at which a visible change in hyphal morphology (e.g., short, branched, and stunted hyphae) is observed.

Etest

The Etest is an agar-based method that provides a quantitative MIC value.

- Inoculum Preparation: A standardized fungal inoculum is swabbed onto the surface of an agar plate (e.g., RPMI agar with 2% glucose).
- Application of Etest Strip: A plastic strip with a predefined gradient of the antifungal agent is placed on the agar surface.
- Incubation: The plate is incubated at 35°C for 24-48 hours.
- Endpoint Determination: An elliptical zone of inhibition is formed. The MIC is read where the lower part of the ellipse intersects the MIC scale on the strip.

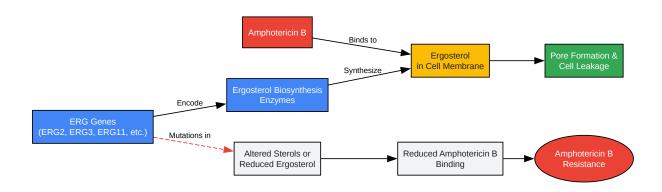
Molecular Mechanisms of Resistance and Signaling Pathways

The lack of cross-resistance is rooted in the distinct molecular targets and the corresponding resistance mechanisms for Amphotericin B and echinocandins.

Amphotericin B Resistance

Resistance to Amphotericin B is primarily associated with alterations in the ergosterol biosynthetic pathway.





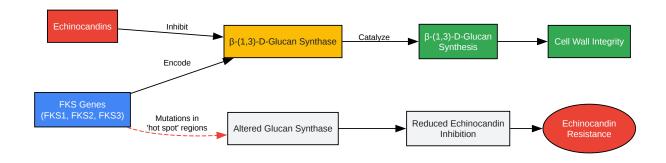
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Caption: Amphotericin B resistance pathway.

Mutations in genes such as ERG2, ERG3, and ERG11 can lead to a decrease in the ergosterol content of the cell membrane or the production of altered sterols. This reduces the binding affinity of Amphotericin B, thereby conferring resistance.

Echinocandin Resistance

Echinocandin resistance is almost exclusively caused by mutations in the FKS genes, which encode the catalytic subunit of the β -(1,3)-D-glucan synthase enzyme complex.



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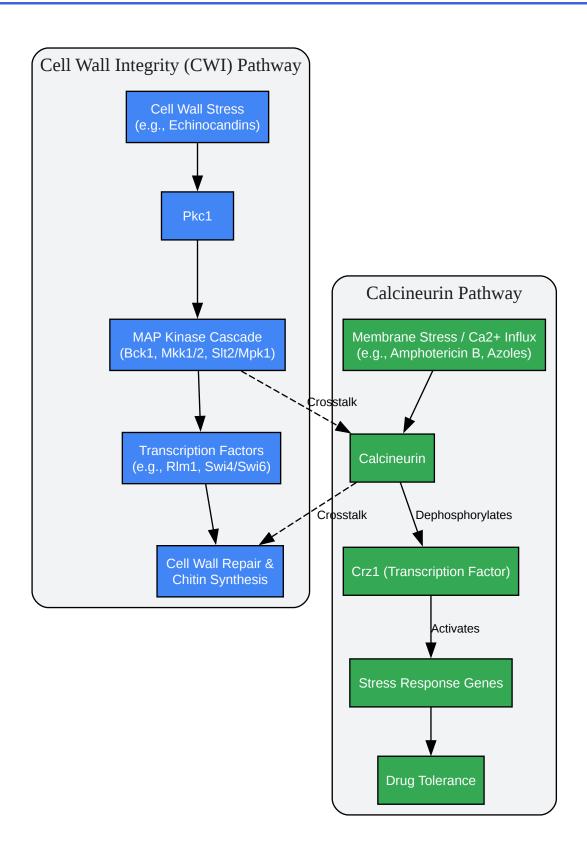
Caption: Echinocandin resistance pathway.

Specific "hot spot" regions within the FKS1 and FKS2 genes are common sites for mutations that lead to amino acid substitutions. These changes reduce the sensitivity of the glucan synthase enzyme to echinocandins, resulting in resistance.

Signaling Pathways in Antifungal Stress Response and Resistance

Fungal cells possess intricate signaling pathways that respond to cell wall and membrane stress, which can influence drug tolerance and the emergence of resistance. Two key pathways are the Cell Wall Integrity (CWI) pathway and the Calcineurin pathway.





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Caption: Fungal stress response signaling pathways.



Activation of the CWI pathway in response to echinocandin-induced cell wall damage can lead to compensatory chitin synthesis, which may contribute to drug tolerance. The calcineurin pathway is activated by calcium influx, often triggered by membrane stress from drugs like Amphotericin B, and plays a crucial role in stress adaptation and drug tolerance. While these pathways can contribute to reduced drug efficacy, they do not confer the high-level resistance associated with target site mutations and do not mediate cross-resistance between Amphotericin B and echinocandins.

In conclusion, the available experimental data and a thorough understanding of their respective mechanisms of action and resistance strongly support the conclusion that there is no cross-resistance between Amphotericin B and echinocandins. This has significant clinical implications, as it allows for the sequential or combination use of these two important classes of antifungal agents in the management of invasive fungal infections.

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